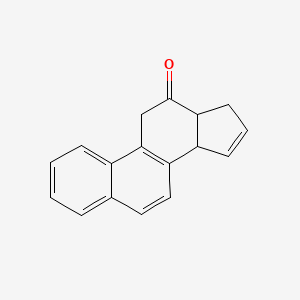
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- is a chemical compound with the molecular formula C17H14O and a molecular weight of 234.29246 This compound is characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group
Preparation Methods
The synthesis of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- typically involves multiple steps, including the formation of the conjugated system and the introduction of the ketone group. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may include large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect various biochemical processes. Its ketone group can also form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- can be compared with other similar compounds, such as:
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar conjugated system but includes a methoxy group, which can alter its chemical properties and reactivity.
Gona-1,3,5,7,9,15-hexaen-12-ol, (13xi,14xi)-: This compound contains a hydroxyl group instead of a ketone, which can affect its polarity and hydrogen bonding capabilities.
The uniqueness of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80299-44-1 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
11,13,14,17-tetrahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C17H14O/c18-17-10-16-12-5-2-1-4-11(12)8-9-14(16)13-6-3-7-15(13)17/h1-6,8-9,13,15H,7,10H2 |
InChI Key |
AFXYVYPXVYFOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(=O)CC3=C2C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















